molecular formula C9H9NO6S B3419679 Oxiran-2-ylmethyl 3-nitrobenzenesulfonate CAS No. 152333-94-3

Oxiran-2-ylmethyl 3-nitrobenzenesulfonate

Cat. No.: B3419679
CAS No.: 152333-94-3
M. Wt: 259.24 g/mol
InChI Key: AIHIHVZYAAMDPM-UHFFFAOYSA-N
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Description

Oxiran-2-ylmethyl 3-nitrobenzenesulfonate is a chemical compound characterized by the presence of an oxirane ring and a nitrobenzenesulfonate group

Mechanism of Action

Target of Action

It has been shown to have significant effects on breast cancer cells , suggesting that it may interact with targets involved in cell proliferation and invasion.

Mode of Action

It has been shown to inhibit the proliferation and invasion of breast cancer cells , indicating that it may interact with its targets to disrupt these processes

Biochemical Pathways

Given its observed effects on breast cancer cells , it is likely that it impacts pathways related to cell proliferation and invasion

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxiran-2-ylmethyl 3-nitrobenzenesulfonate can be synthesized using multiple routes. One common method involves the reaction of ®-3-chloropropane-1,2-diol with nitrobenzene. The reaction conditions typically include the use of a base to facilitate the formation of the oxirane ring and subsequent sulfonation to introduce the nitrobenzenesulfonate group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization and characterization using techniques like IR, 1H NMR, and single crystal X-ray crystallography .

Chemical Reactions Analysis

Types of Reactions

Oxiran-2-ylmethyl 3-nitrobenzenesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield sulfonic acids, reduction may produce amino derivatives, and substitution reactions can result in various substituted benzenesulfonates .

Scientific Research Applications

Oxiran-2-ylmethyl 3-nitrobenzenesulfonate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Oxiran-2-ylmethyl 4-nitrobenzenesulfonate
  • Oxiran-2-ylmethyl 2-nitrobenzenesulfonate
  • Oxiran-2-ylmethyl 3-chlorobenzenesulfonate

Uniqueness

Oxiran-2-ylmethyl 3-nitrobenzenesulfonate is unique due to the specific positioning of the nitro group on the benzene ring, which influences its reactivity and interaction with other molecules. This positional specificity can lead to different reaction pathways and products compared to its analogs .

Properties

IUPAC Name

oxiran-2-ylmethyl 3-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO6S/c11-10(12)7-2-1-3-9(4-7)17(13,14)16-6-8-5-15-8/h1-4,8H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHIHVZYAAMDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152333-94-3
Record name (oxiran-2-yl)methyl 3-nitrobenzene-1-sulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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